Ethane-1,2-diol;nonanedioic acid

Biodegradable polymers Thermal analysis Aliphatic polyester homologues

Ethane-1,2-diol;nonanedioic acid (CAS 26760-99-6), systematically named poly(ethylene azelate) (PEAz), is an aliphatic polyester polyol formed by polycondensation of ethylene glycol with azelaic acid (a C9 renewable diacid). It belongs to the broader class of aliphatic polyester diols used as building blocks in polyurethanes, thermoplastic elastomers, coatings, adhesives, sealants, and biodegradable polymer formulations.

Molecular Formula C11H22O6
Molecular Weight 250.29 g/mol
CAS No. 26760-99-6
Cat. No. B12059499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthane-1,2-diol;nonanedioic acid
CAS26760-99-6
Molecular FormulaC11H22O6
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC(CCCC(=O)O)CCCC(=O)O.C(CO)O
InChIInChI=1S/C9H16O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);3-4H,1-2H2
InChIKeyHPXYFPBBKMWIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Poly(ethylene azelate) (CAS 26760-99-6): Procurement-Relevant Identity and Class Position


Ethane-1,2-diol;nonanedioic acid (CAS 26760-99-6), systematically named poly(ethylene azelate) (PEAz), is an aliphatic polyester polyol formed by polycondensation of ethylene glycol with azelaic acid (a C9 renewable diacid) . It belongs to the broader class of aliphatic polyester diols used as building blocks in polyurethanes, thermoplastic elastomers, coatings, adhesives, sealants, and biodegradable polymer formulations . Commercially available grades (e.g., Sigma-Aldrich Cat. No. 456594) exhibit an average Mn of ~29,000, Mw of ~55,500, density of 1.183 g/mL at 25 °C, a glass transition temperature (Tg) of −54 °C, and a peak melting temperature (Tm) of 52 °C (DSC at peak) . The equilibrium melting point of the 100% crystalline polymer is 62 °C, with a heat of fusion of 160 J·g⁻¹ . Unlike shorter-chain adipate analogs (C6), the C9 azelate backbone confers a distinct combination of hydrophobicity, low viscosity, and hydrolytic stability that cannot be assumed interchangeable across in-class polyester polyols.

Why Poly(ethylene azelate) (CAS 26760-99-6) Cannot Be Generically Substituted by Other Aliphatic Polyester Polyols


Aliphatic polyester polyols are not a commodity class: chain length of the diacid, choice of diol, and backbone linearity collectively govern thermal transitions, viscosity, hydrophobicity, and degradation kinetics . Poly(ethylene azelate) occupies a specific design space—the C9 diacid imparts lower viscosity and greater hydrophobicity than the widely used C6 adipate analogs, while the ethylene glycol diol yields a lower Tg (−54 °C) than propylene or butylene azelate counterparts, directly affecting low-temperature flexibility . Generic procurement based solely on hydroxyl value or molecular weight overlooks these performance-critical distinctions. Substituting a DEG adipate polyol for an EG azelate polyol, for instance, predictably compromises hydrolytic stability, chemical resistance, and low-temperature performance in polyurethane CASE applications, as demonstrated by controlled head-to-head comparisons . The quantitative evidence below maps exactly where PEAz and its EG azelate polyol derivatives deliver differentiated, verifiable performance.

Quantitative Differentiation Evidence for Poly(ethylene azelate) (CAS 26760-99-6) Against Closest Analogs


Equilibrium Melting Point and Heat of Fusion: PEAz vs. Poly(butylene azelate) and Poly(propylene azelate)

In a direct head-to-head crystallographic and thermal study comparing three homologous azelate polyesters, poly(ethylene azelate) (PEAz) exhibited an equilibrium melting point of 62 °C and an enthalpy of melting of 34.2 kJ/mol for the pure crystalline phase . This places PEAz between poly(butylene azelate) (PBAz: Tm⁰ = 67.5 °C, ΔHm = 36.3 kJ/mol) and poly(propylene azelate) (PPAz: Tm⁰ = 72.2 °C, ΔHm = 31.9 kJ/mol) . The lower Tm of PEAz relative to PPAz is significant because it enables processing at lower temperatures, while its ΔHm is higher than that of PPAz, indicating greater crystalline ordering potential. Additionally, the Tg of PEAz is −54 °C (by DSC) , substantially lower than typical adipate polyester polyols, conferring superior low-temperature flexibility.

Biodegradable polymers Thermal analysis Aliphatic polyester homologues

Chemical Hydrolysis Resistance: PEAz Exhibits Very Slow Hydrolytic Degradation vs. PCL Benchmark

In the foundational characterization study, chemical (abiotic) hydrolysis of PEAz at 30 °C was found to be very slow, progressing at rates substantially lower than those observed for poly(ε-caprolactone) (PCL) under identical conditions . A later independent comparative study confirmed that 'chemical hydrolysis at 30 °C shows very slow rates' for both PEAz and PBAz, while enzymatic degradation rates of PEAz were comparable to those of PCL . This bifurcated degradation profile—high resistance to passive chemical hydrolysis combined with susceptibility to enzymatic attack—is a differentiating feature: PPAz, by contrast, exhibited much faster enzymatic hydrolysis rates than PEAz . The quantitative enzymatic hydrolysis rate comparison established that PEAz enzymatic degradation rates are comparable to PCL , a widely accepted biodegradable benchmark, while its chemical hydrolysis resistance is superior.

Hydrolytic stability Biodegradation Polyester degradation kinetics

Azelate Polyol Viscosity vs. Adipate Analog: EMEROX EG Azelate Polyols Show Lower Viscosity

Commercial EG azelate polyester polyols (exemplified by the EMEROX® product line) demonstrate lower viscosity compared to analogous adipate polyols of equivalent hydroxyl value and molecular weight . The EMEROX® 14535 grade (EG azelate linear diol, OHV 355) exhibits a viscosity of 400 cP at 25 °C, while the EMEROX® 14511 grade (OHV 110, 1000 MW) shows 1,400 cP . By contrast, typical DEG adipate polyester polyols of comparable molecular weight range exhibit higher viscosities due to the shorter C6 backbone's higher ester group density and greater hydrogen bonding . In polyurethane coating evaluations, the lower viscosity of azelate polyols translated to better compatibility with chain extenders (TEOA, tetrafunctional amines) and yielded clear, glossy, high-quality films when cured with HDI trimer—outcomes not achieved with adipate-based coatings under identical conditions .

Polyurethane CASE Polyester polyol viscosity Azelate vs. adipate comparison

Water Resistance and Hydrolytic Stability: Azelate-Based TPUs Outperform Adipate-Based TPUs

A systematic comparison of thermoplastic polyurethanes (TPUs) prepared from azelate polyester polyols versus adipate polyester polyols demonstrated that azelate-based TPUs exhibit improved water resistance and enhanced hydrolytic stability . Atomic force microscopy (AFM) analyses revealed better phase separation in the azelate polyol-based TPUs, with the highest degree of phase separation observed in 1,3-PDO/azelaic acid polyol-derived TPUs . The study confirmed that TPUs based on azelate polyols delivered improved hydrolytic stability compared to adipate polyol-based TPUs, attributable to the longer hydrophobic C9 methylene chain of azelaic acid vs. the C6 adipic chain . Separately, Emery Oleochemicals reported that EMEROX® 14060 EG azelate ester polyol 'meets or exceeds performance properties obtained from traditional DEG adipate polyester polyols through enhanced hydrophobicity, reduced hydrolytic degradation, and increased hydrocarbon resistance' .

Thermoplastic polyurethane Hydrolytic stability Azelate vs. adipate polyol

Low Glass Transition Temperature (Tg −54 °C) Enables Low-Temperature Flexibility vs. Higher-Tg Polyester Polyols

Poly(ethylene azelate) exhibits a glass transition temperature (Tg) of −54 °C as measured by DSC . This value is substantially lower than that of typical DEG adipate polyester polyols, which commonly exhibit Tg values in the range of −30 to −40 °C depending on molecular weight . The low Tg of PEAz is a direct consequence of the long C9 methylene sequence of azelaic acid combined with the ethylene glycol diol, which together produce a highly flexible polymer backbone with low rotational energy barriers . In the EMEROX® product family, this low Tg translates to 'superior low temperature performance' as a stated product attribute . By comparison, poly(butylene azelate) and poly(propylene azelate) exhibit higher Tg values due to the additional methyl or ethyl substituents restricting chain mobility .

Low-temperature performance Polyester polyol Tg Flexible polyurethane

Copolymerization with PLA: PEAz Improves Crystallization Rate and Mechanical Flexibility vs. Neat PLA

In a recent study, poly(lactic acid)-b-poly(ethylene azelate) (PLA-b-PEAz) blocky copolyesters were synthesized with PEAz content ranging from 2.5 to 20 wt% . Isothermal melt crystallization experiments demonstrated that the crystallization ability of the PLA-based copolyesters was improved compared to neat PLA . Thermal stability of most copolyesters was enhanced, and the glass transition and cold crystallization temperatures decreased significantly with increasing PEAz content, indicating enhanced chain flexibility . Mechanical testing revealed high elongation (values exceeding 50%, approaching 100% at higher PEAz content) with Young's modulus values above 1.5 GPa, producing tough and strong materials . Critically, during three-point bending tests, none of the copolyesters fractured, whereas neat PLA is notoriously brittle .

PLA modification Block copolyesters Bioplastics toughening

High-Value Research and Industrial Application Scenarios for Poly(ethylene azelate) (CAS 26760-99-6) Based on Verified Differentiation Evidence


Solvent-Free, Low-VOC Polyurethane Coatings Requiring Low Viscosity and High Gloss

Coatings formulators seeking to eliminate volatile organic compounds (VOCs) can leverage EG azelate polyester polyols such as EMEROX® 14535 (viscosity 400 cP at 25 °C) as reactive modifiers or sole polyol components. The lower viscosity compared to analogous adipate polyols permits high-solids spray application without solvent thinning, while azelate-based coatings cured with HDI trimer yield clear, glossy, high-quality films with equal or superior chemical resistance compared to adipate-based coatings . This scenario directly addresses regulatory pressure for low-VOC industrial coatings without sacrificing film aesthetics or chemical durability.

Biodegradable Medical Implants and Controlled-Release Devices Exploiting the Hydrolysis Switch

PEAz's unique degradation profile—very slow chemical (abiotic) hydrolysis combined with enzymatic degradation rates comparable to PCL —makes it an ideal candidate for implantable medical devices requiring prolonged mechanical integrity in vivo followed by predictable enzymatic clearance. The low Tg of −54 °C ensures elastomeric flexibility at body temperature , while the equilibrium melting point of 62 °C (above physiological temperature) maintains dimensional stability during use. This dual-mode degradation behavior is not replicated by faster-hydrolyzing analogs such as PPAz .

Cold-Climate Elastomeric Sealants and Adhesives Demanding Sub-Zero Flexibility

With a Tg of −54 °C , PEAz-derived polyurethanes retain elastomeric behavior at temperatures where DEG adipate-based sealants (Tg ≈ −30 to −40 °C) would stiffen and fail . The hydrophobic C9 backbone further minimizes moisture absorption and moisture vapor transmission , preventing sealant swelling and interfacial failure in outdoor applications. This combination of extreme low-temperature flexibility and moisture resistance is a quantifiable differentiator for Arctic-grade and cold-storage construction sealants.

PLA Toughening Block for Flexible Bioplastic Packaging and Printed Electronics

PLA-b-PEAz blocky copolyesters with 5–20 wt% PEAz content deliver elongation at break exceeding 50%, approaching 100%, while maintaining Young's modulus above 1.5 GPa . Unlike neat PLA, these copolyesters do not fracture in three-point bending . The enhanced crystallization rate and thermal stability compared to neat PLA enable faster processing cycles in injection molding and thermoforming. This positions PEAz as a high-value bio-based modifier for flexible food packaging films and flexible printed electronics substrates where PLA's inherent brittleness is a known failure mode.

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